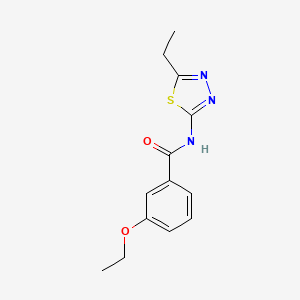
N-benzyl-4-bromo-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BBM-928 is a sulfonamide compound that was first synthesized in 2004 by a research group at the University of British Columbia. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 451.41 g/mol. BBM-928 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of BBM-928 is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, one study suggested that the compound may inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BBM-928 has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, the compound has also been shown to have antiviral effects. A study published in the Journal of Medicinal Chemistry in 2015 found that BBM-928 was able to inhibit the replication of the hepatitis C virus in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BBM-928 is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies based on the compound.
Zukünftige Richtungen
There are several potential future directions for research on BBM-928. One area of interest is the development of new anti-inflammatory and anti-tumor therapies based on the compound. Another area of research could focus on the compound's antiviral properties, with the aim of developing new treatments for viral infections. Additionally, further studies are needed to fully understand the mechanism of action of BBM-928 and its potential therapeutic applications.
Synthesemethoden
BBM-928 can be synthesized using a multi-step process that involves the reaction of 4-bromo-N-(3-methylphenyl)benzenesulfonamide with benzylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BBM-928 has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry in 2011 found that BBM-928 was able to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting that it may be useful in the treatment of inflammatory diseases.
Another area of research has looked at BBM-928's anti-tumor properties. A study published in the Journal of Medicinal Chemistry in 2017 found that the compound was able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. The researchers suggested that BBM-928 may be a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-benzyl-4-bromo-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2S/c1-16-6-5-9-19(14-16)22(15-17-7-3-2-4-8-17)25(23,24)20-12-10-18(21)11-13-20/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFBJVAXMPVPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)
![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
amino]methyl}-2-furyl)methanol](/img/structure/B6034264.png)
![N-(2-chlorobenzyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034267.png)
![1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)

![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6034293.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6034327.png)
![1-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-4-piperidinyl]-1-propanol](/img/structure/B6034330.png)